
2-Amino-8-hydroxyquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group attached to the quinoline ring. The presence of these functional groups makes it a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ringFor example, the reaction of 8-hydroxyquinoline with 2-aminophenol can yield a benzoxazole derivative, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors or continuous flow systems to maximize efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-8-hydroxyquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the amino group can yield amine derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, resulting in a wide range of derivatives with different properties and applications.
Wissenschaftliche Forschungsanwendungen
2-Amino-8-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for detecting metal ions in biological systems.
Industry: It is used in the development of fluorescent probes for detecting water in aprotic organic solvents and as a chelating agent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Amino-8-hydroxyquinoline-3-carboxylic acid involves its ability to chelate metal ions and interact with various biological targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. Additionally, the presence of the amino and hydroxyl groups allows it to interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
2-Amino-8-hydroxyquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Lacks the amino and carboxylic acid groups, making it less versatile in terms of functionalization and applications.
2-Aminoquinoline: Lacks the hydroxyl and carboxylic acid groups, limiting its ability to chelate metal ions and interact with biological targets.
Quinoline-3-carboxylic acid: Lacks the amino and hydroxyl groups, reducing its potential for forming stable complexes with metal ions and interacting with biological targets
The unique combination of functional groups in this compound makes it a highly versatile and valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
90771-37-2 |
|---|---|
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-amino-8-hydroxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-9-6(10(14)15)4-5-2-1-3-7(13)8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15) |
InChI-Schlüssel |
GPCNZJDSRRFWGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2C(=C1)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)

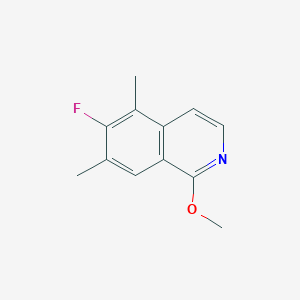
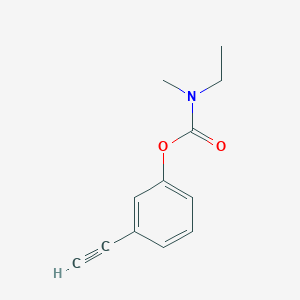


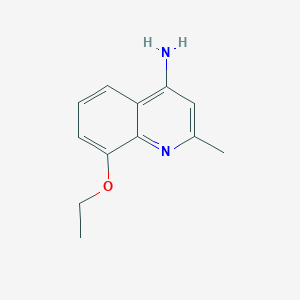
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
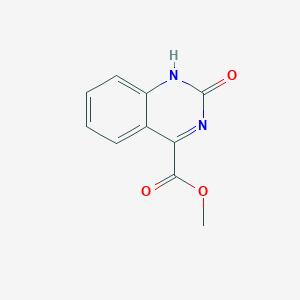
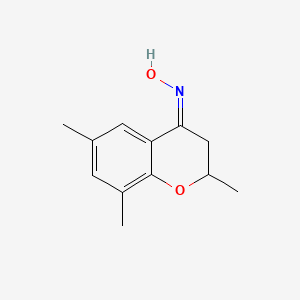

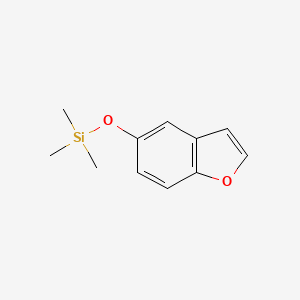
![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)

